molecular formula C28H27NO3S B12150461 3-Thiophenecarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-2-[(1-naphthalenylcarbonyl)amino]-, ethyl ester CAS No. 315684-13-0

3-Thiophenecarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-2-[(1-naphthalenylcarbonyl)amino]-, ethyl ester

Cat. No.: B12150461
CAS No.: 315684-13-0
M. Wt: 457.6 g/mol
InChI Key: ABNKKQAYDVAUIX-UHFFFAOYSA-N
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Description

3-Thiophenecarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-2-[(1-naphthalenylcarbonyl)amino]-, ethyl ester: is a complex organic compound that features a thiophene ring, a carboxylic acid group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-2-[(1-naphthalenylcarbonyl)amino]-, ethyl ester typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The carboxylic acid group is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-2-[(1-naphthalenylcarbonyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
  • 3-Thiophenecarboxylic acid, 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-, ethyl ester

Uniqueness

The uniqueness of 3-Thiophenecarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-2-[(1-naphthalenylcarbonyl)amino]-, ethyl ester lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

315684-13-0

Molecular Formula

C28H27NO3S

Molecular Weight

457.6 g/mol

IUPAC Name

ethyl 4-(4-tert-butylphenyl)-2-(naphthalene-1-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C28H27NO3S/c1-5-32-27(31)24-23(19-13-15-20(16-14-19)28(2,3)4)17-33-26(24)29-25(30)22-12-8-10-18-9-6-7-11-21(18)22/h6-17H,5H2,1-4H3,(H,29,30)

InChI Key

ABNKKQAYDVAUIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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